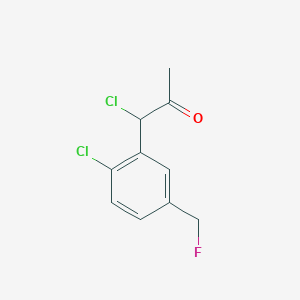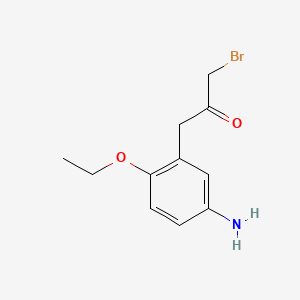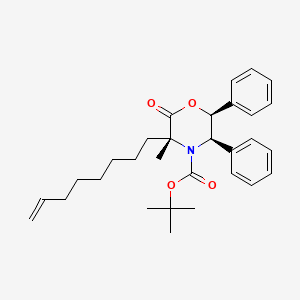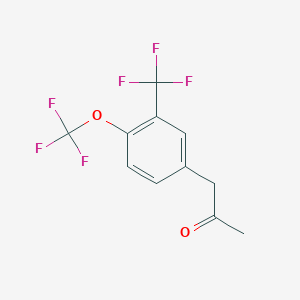
trans-1-Boc-3-amino-4-hydroxypyrrolidine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride: is a chemical compound with the molecular formula C9H18N2O3·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a Boc protecting group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Ring: The protected amine is then subjected to cyclization reactions to form the pyrrolidine ring. This can be done using various methods, including intramolecular cyclization or ring-closing metathesis.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through selective oxidation or hydroxylation reactions.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride is used as a building block in the synthesis of complex organic molecules.
Protecting Group Chemistry: The Boc group is widely used in peptide synthesis to protect amino groups.
Biology:
Enzyme Inhibitors: The compound is used in the design and synthesis of enzyme inhibitors.
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.
Medicine:
Therapeutic Agents: The compound is explored for its potential therapeutic properties, including its use in the treatment of various diseases.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The Boc group provides stability and protection during chemical reactions, ensuring selective interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
- trans-3-Amino-1-Boc-4-hydroxypyrrolidine
- tert-butyl (3R,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate
Comparison:
- Structural Differences: While similar in structure, these compounds may differ in the position of functional groups or the presence of additional substituents.
- Reactivity: The presence of different functional groups can influence the reactivity and chemical behavior of these compounds.
- Applications: Each compound may have unique applications based on its specific chemical properties.
Eigenschaften
Molekularformel |
C9H19ClN2O3 |
|---|---|
Molekulargewicht |
238.71 g/mol |
IUPAC-Name |
tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11;/h6-7,12H,4-5,10H2,1-3H3;1H/t6-,7-;/m1./s1 |
InChI-Schlüssel |
RTJTVYMOCPYEAG-ZJLYAJKPSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14043056.png)
![6,8-Dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B14043062.png)


![4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine](/img/structure/B14043080.png)

![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione](/img/structure/B14043090.png)

![Ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B14043107.png)
![(2S,4S,5S,6S)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14043110.png)
![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B14043124.png)



